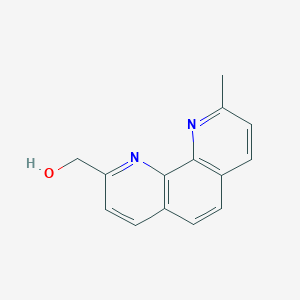![molecular formula C20H32O2 B14297027 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL CAS No. 112493-90-0](/img/structure/B14297027.png)
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL is an organic compound that features a cyclohexane ring substituted with a phenyl group that has an octyloxy substituent
Métodos De Preparación
The synthesis of 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL typically involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-octyloxyphenol.
Cyclohexane Ring Formation: The next step involves the reaction of 4-octyloxyphenol with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid to form the desired cyclohexanol derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the octyloxy group enhances its hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL can be compared with similar compounds such as:
4-(4-Octyloxyphenyl)cyclohexanone: This compound has a ketone group instead of a hydroxyl group, affecting its reactivity and applications.
4-(4-Octyloxyphenyl)cyclohexane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(4-Octyloxyphenyl)cyclohexanol: This compound has a similar structure but with different substituents on the cyclohexane ring, influencing its chemical and physical properties
Propiedades
Número CAS |
112493-90-0 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
4-(4-octoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h10-11,14-15,17,19,21H,2-9,12-13,16H2,1H3 |
Clave InChI |
ILTSDSAGPFFQQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
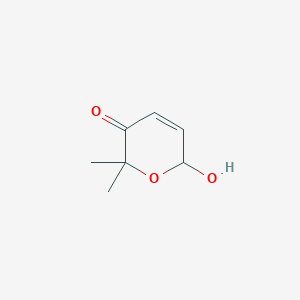

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
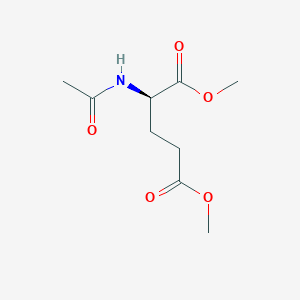
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
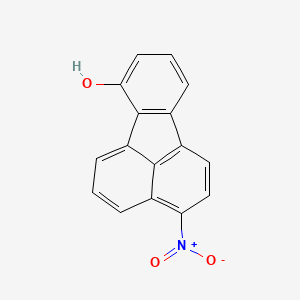

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
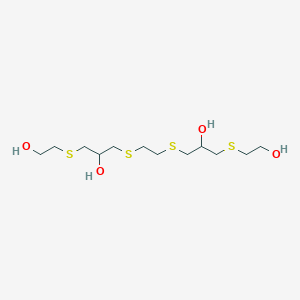
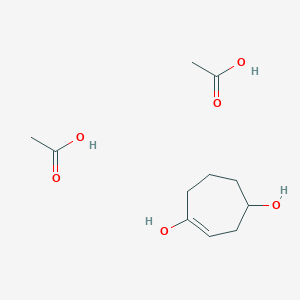
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
